On-Column Derivatization for ACE Binding Studies
In a validated on-column ligand synthesis coupled to ACE platform, Fmoc-amino acid-D-Ala-D-Ala peptide derivatives (including the Fmoc-Gly derivative) were synthesized in situ by electrophoretic reaction of D-Ala-D-Ala terminus peptide with Fmoc-amino acid NHS esters. The resulting Fmoc-amino acid-D-Ala-D-Ala peptide was then electrophoresed through a running buffer containing ristocetin (Rist) or teicoplanin (Teic), enabling quantitative binding constant (K_b) determination via relative migration time ratio (RMTR) analysis [1]. Unprotected D-Ala-D-Ala peptides lacking the Fmoc chromophore cannot be employed in this analytical workflow, as they lack the requisite UV-detectable Fmoc tag and exhibit different electrophoretic mobility, preventing reliable RMTR-based K_b calculation. This demonstrates that Fmoc-Gly-D-Ala-D-Ala-OH is functionally non-substitutable in quantitative glycopeptide binding studies using ACE-based methods.
| Evidence Dimension | Feasibility of on-column derivatization and quantitative ACE-based binding constant measurement |
|---|---|
| Target Compound Data | Fmoc-amino acid-D-Ala-D-Ala peptides successfully synthesized on-column and binding constants (K_b) measured via RMTR analysis against Rist and Teic [1] |
| Comparator Or Baseline | Unprotected D-Ala-D-Ala terminus peptide (no Fmoc handle): unable to support on-column derivatization and UV detection in ACE workflow |
| Quantified Difference | Qualitative functional difference: the Fmoc handle enables the entire ACE-based K_b determination workflow; unprotected peptide is incompatible with the method |
| Conditions | On-column ligand synthesis coupled to affinity capillary electrophoresis; running buffer containing ristocetin or teicoplanin; Fmoc-amino acid NHS ester as derivatization reagent [1] |
Why This Matters
For laboratories conducting quantitative antibiotic binding studies using ACE, only Fmoc-protected D-Ala-D-Ala peptides enable the integrated on-column synthesis–binding measurement workflow, directly impacting procurement decisions.
- [1] Azad, M., Silverio, C., Zhang, Y., Villareal, V., & Gomez, F.A. (2004). On-column synthesis coupled to affinity capillary electrophoresis for the determination of binding constants of peptides to glycopeptide antibiotics. Journal of Chromatography A, 1027(1–2), 193–202. View Source
